molecular formula C17H20N4S B1677200 Olanzapine CAS No. 132539-06-1

Olanzapine

Cat. No. B1677200
M. Wt: 312.4 g/mol
InChI Key: WXPNDRBBWZMPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olanzapine is an antipsychotic drug used to treat certain mental health conditions. Specifically, it’s approved to treat schizophrenia in adults and children ages 13 years and older, manic and mixed episodes related to bipolar I disorder in adults and children ages 13 years and older, depressive episodes related to bipolar I disorder in adults and children ages 10 years and older who have bipolar I disorder .


Synthesis Analysis

Olanzapine is synthesized using mechanochemistry . A study reported the synthesis of drug-drug and drug-nutraceutical multicomponent solids of olanzapine . The resultant solid was filtered off, washed successively with dichloromethane (10 mL), n-hexane (10 mL), dried at 65 °C to a constant weight and finally recrystallized from toluene (15 mL) to yield compound 7 .


Molecular Structure Analysis

Olanzapine consists of a fusion of various carbon, hydrogen, nitrogen, and sulfur atoms, forming a tricyclic structure . This tricyclic structure is composed of three interconnected rings, each with its own distinct arrangement of atoms . An extensive experimental search for solid forms of the antipsychotic compound olanzapine identified 60 distinct solid forms including three nonsolvated polymorphs, 56 crystalline solvates, and an amorphous phase .


Chemical Reactions Analysis

Olanzapine has a complex pharmacology, interacting with the D1 and D2 dopamine receptors, multiple serotonin receptors, histamine receptors, as well as muscarinic cholinergic receptors . Olanzapine blocks serotonin receptors more strongly than dopamine receptors, which is a proposed mechanism for effects on negative symptoms in schizophrenia .


Physical And Chemical Properties Analysis

Olanzapine is a thienobenzodiazepine analog with the chemical name of 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno(2,3-b)(1,5)benzodiazepine . The molecular formula of olanzapine is C17H20N4S and it has a molecular weight of 312.44 .

Scientific Research Applications

1. Effects on Liver Function

Olanzapine, an atypical antipsychotic, has been studied for its effects on liver function. Research shows that long-term administration of olanzapine at both low and high doses can lead to cellular damage in rat livers. This was evidenced by significant differences in the total number of hepatocytes in the livers of rats treated with olanzapine (Odacı et al., 2009).

2. Metabolic Side-Effects Sensitization

Olanzapine has been associated with metabolic side effects like weight gain, impaired glucose tolerance, and insulin resistance. A study revealed that intermittent treatment with olanzapine causes sensitization of these metabolic side-effects in rats, suggesting that intermittent dosing or variable adherence to treatment may exacerbate these effects in patients (Boyda et al., 2012).

3. Insulin Resistance Induction

Olanzapine has been found to induce insulin resistance in the liver. A study indicated that chronic olanzapine treatment activates the IRS/PI3K/Akt signaling pathway, leading to hepatic insulin resistance in male rats. This finding contributes to understanding the metabolic adverse effects induced by olanzapine (Ren et al., 2019).

4. Impact on Gut Microbiome

Research on mice has shown that olanzapine interacts with the gut microbiome to cause weight gain. The study demonstrated that gut bacteria are necessary for weight gain induced by olanzapine and that the drug potentiates a shift towards an “obesogenic” bacterial profile (Morgan et al., 2014).

5. Neuro

transmission EffectsOlanzapine's impact on neurotransmission has been studied, particularly in relation to weight gain and insulin resistance. One study found that olanzapine treatment in rats affected melanocortinergic, GABAergic, and cannabinoid neurotransmission in the brain. These changes correlated with body weight and adiposity, shedding light on the mechanisms underlying olanzapine-induced obesity (Weston-Green et al., 2012).

6. Psychiatric Applications in Special Populations

Olanzapine has been evaluated for its efficacy in treating disruptive behavior disorders in adolescents with subaverage intelligence. This study indicated significant improvement in symptoms with olanzapine treatment, though weight gain was a notable side effect (Handen & Hardan, 2006).

7. Efficacy in Geriatric Psychosis

A study on elderly patients demonstrated that olanzapine is efficacious for treating geriatric psychosis. The drug showed a significant reduction in psychotic symptoms with a relatively safe side-effect profile, though weight gain and changes in metabolic indices were observed (Hwang et al., 2003).

Safety And Hazards

Olanzapine may cause some people to be agitated, irritable, or display other abnormal behaviors. It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . Olanzapine should be handled with care to avoid breathing mist, gas or vapours .

Future Directions

There are a limited number of established treatments that have demonstrated varied efficacy in acute bipolar depression including modern antipsychotics (quetiapine, lurasidone, olanzapine ± fluoxetine and recently cariprazine) and mood stabilisers (lamotrigine and valproate) . Further work using consistent, optimal trial designs as well as further investigation into novel compounds and treatment interventions is warranted .

properties

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWDHTXUZHCGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023388
Record name Olanzapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Olanzapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Partly miscible, Practically insoluble in water
Record name Olanzapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olanzapine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The activity of olanzapine is achieved by the antagonism of multiple neuronal receptors including the dopamine receptor D1, D2, D3 and D4 in the brain, the serotonin receptors 5HT2A, 5HT2C, 5HT3 and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1 and multiple muscarinic receptors. As abovementioned, olanzapine presents a wide profile of targets, however, its antagonistic effect towards the dopamine D2 receptor in the mesolimbic pathway is key as it blocks dopamine from having a potential action at the post-synaptic receptor. The binding of olanzapine to the dopamine D2 receptors is easily dissociable and hence, it allows for a certain degree of dopamine neurotransmission. On the other hand, olanzapine acts in the serotonin 5HT2A receptors in the frontal cortex in a similar manner than the reported on dopamine D2 receptors. This determined effect allows for a decrease in adverse effects., The mechanism of action of olanzapine, as with other drugs having efficacy in schizophrenia, is unknown. However, it has been proposed that this drug's efficacy in schizophrenia is mediated through a combination of dopamine and serotonin type 2 (5HT2) antagonism. The mechanism of action of olanzapine in the treatment of acute manic or mixed episodes associated with bipolar I disorder is unknown.
Record name Olanzapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olanzapine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Olanzapine

Color/Form

Yellow crystalline solid, Crystals from acetonitrile

CAS RN

132539-06-1
Record name Olanzapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132539-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olanzapine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olanzapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olanzapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLANZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7U69T4SZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Olanzapine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Olanzapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189-195 °C, 195 °C
Record name Olanzapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olanzapine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olanzapine
Reactant of Route 2
Olanzapine
Reactant of Route 3
Olanzapine
Reactant of Route 4
Olanzapine
Reactant of Route 5
Olanzapine
Reactant of Route 6
Olanzapine

Citations

For This Compound
175,000
Citations
JT Callaghan, RF Bergstrom, LR Ptak… - Clinical …, 1999 - Springer
… olanzapine pharmacokinetics are gender and smoking status. The plasma clearance of olanzapine … in the clearance and concentration of olanzapine does not appear to be associated …
Number of citations: 703 link.springer.com
F Bymaster, KW Perry, DL Nelson, DT Wong… - The British Journal of …, 1999 - cambridge.org
… olanzapine also interacts with a number of different neurotransmitter systems. These interactions may provide insight into olanzapine's … agonists, suggesting that olanzapine is only a …
Number of citations: 168 www.cambridge.org
CM Beasley Jr, GD Tollefson, PV Tran - Journal of Clinical …, 1997 - psychiatrist.com
… Clinical safety data for treatment of acute schizophrenia with olanzapine, a … olanzapine, 810 with haloperidol, and 236 with placebo. The overall discontinuation rate from olanzapine …
Number of citations: 378 www.psychiatrist.com
JT Kantrowitz, L Citrome - Expert opinion on drug safety, 2008 - Taylor & Francis
… Results/conclusion: The use of olanzapine can pose a therapeutic dilemma … olanzapine in comparison to other first-line second-generation medications. On the other hand, olanzapine …
Number of citations: 73 www.tandfonline.com
…, Olanzapine HGEH Study Group - American Journal of …, 1999 - Am Psychiatric Assoc
OBJECTIVE: The primary intent of this study was to compare the efficacy and safety of olanzapine and placebo in the treatment of acute mania. METHOD: The design involved a random-…
Number of citations: 836 ajp.psychiatryonline.org
M Tohen, E Vieta, J Calabrese, TA Ketter… - Archives of general …, 2003 - jamanetwork.com
… Improvement in MADRS scores with use of olanzapine and the olanzapine-fluoxetine … of olanzapine-fluoxetine combination was significantly greater than with use of olanzapine …
Number of citations: 276 jamanetwork.com
M Tohen, RW Baker, LL Altshuler… - American journal of …, 2002 - Am Psychiatric Assoc
… olanzapine treatment was 2.5 kg, compared to 0.9 kg with divalproex treatment. CONCLUSIONS: The olanzapine … , and somnolence were reported with olanzapine, while more cases of …
Number of citations: 392 ajp.psychiatryonline.org
EA Koller, PM Doraiswamy - Pharmacotherapy: The Journal of …, 2002 - Wiley Online Library
… Known adverse reactions to olanzapine include orthostatic … occurring in association with olanzapine began occurring in 1998.… reported in association with olanzapine, we attempted to …
…, S Hamilton, Olanzapine HGAD Study Group - …, 1996 - Elsevier
Olanzapine is a potential new “atypical” antipsychotic agent. The double-blind acute phase of this study compared three dosage ranges of olanzapine (5±2.5 mg/day [Olz-L], 10±2.5 mg/…
Number of citations: 124 www.sciencedirect.com
AM Meftah, E Deckler, L Citrome… - Postgraduate …, 2020 - Taylor & Francis
… of olanzapine appears warranted. The purpose of this paper is to review recent evidence for olanzapine, … low doses of olanzapine, either 10mg per day of olanzapine alone or 5mg of …
Number of citations: 54 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.